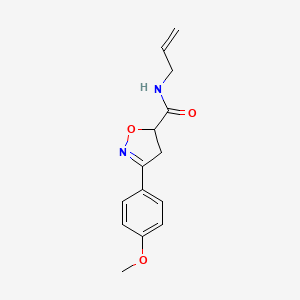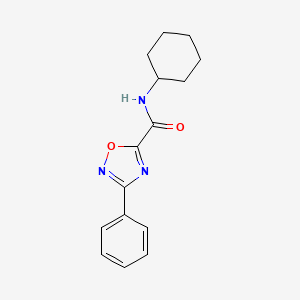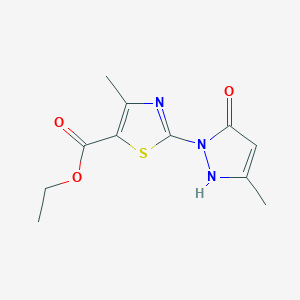
N-allyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, including those similar to N-allyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, involves several key strategies. For instance, the thermally induced isomerization of 3-p-alkoxyphenyl-5-methoxyisoxazoles in aryl aldehydes and the dehydration of 5-amino-3,4-diarylisoxazoles in hexamethylphosphoric triamide are notable reactions (Nishiwaki, Azechi, & Fujiyama, 1974). These methods highlight the chemical versatility and reactivity of isoxazole compounds under different conditions.
Molecular Structure Analysis
Isoxazole derivatives, including N-allyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, are characterized by their unique molecular structures. For example, studies on similar compounds have utilized spectroscopic and X-ray crystallography techniques to elucidate their molecular geometries, confirming the presence of dihedral angles and specific conformational features (Kumara, Kumar, Kumar, & Lokanath, 2018). These structural analyses are crucial for understanding the compound's chemical behavior and interaction potential.
Chemical Reactions and Properties
Isoxazole compounds engage in a variety of chemical reactions, reflecting their chemical properties. The reactivity of isoxazole derivatives can involve nucleophilic additions, electrophilic substitutions, and cyclization reactions. For instance, the electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides has been explored, yielding diverse pyrazol-5-amines and demonstrating the compound's versatility in synthetic chemistry (Bondarenko et al., 2015).
Physical Properties Analysis
The physical properties of N-allyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, such as melting points, solubility, and thermal stability, are influenced by its molecular structure. For similar compounds, studies have shown that these physical properties can vary significantly, affecting their handling, storage, and application in different chemical contexts (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of isoxazole derivatives, including reactivity patterns, stability under various conditions, and the ability to undergo specific transformations, are of great interest. These properties are central to the compound's applications in synthesis and its potential as a building block for more complex molecules. The study of isoxazoles has revealed their capacity for diverse chemical behaviors, underscoring the importance of understanding these properties in detail (Bondarenko et al., 2015).
Applications De Recherche Scientifique
Synthesis and Characterization
Isoxazole derivatives are synthesized for their diverse potential applications, ranging from materials science to biologically active compounds. For instance, the synthesis and characterization of isoxazolines and isoxazoles with specific functional groups have been extensively studied. These compounds are known for their antimicrobial properties and potential as building blocks in organic synthesis. The detailed structural analysis through techniques like NMR, IR spectroscopy, and elemental analysis helps in understanding their properties and potential applications (Hassan, Hafez, & Osman, 2014; Velikorodov & Sukhenko, 2004).
Cytotoxic Activity
The cytotoxic activities of isoxazole derivatives have been explored in various studies. These compounds exhibit potential efficacy against cancer cells through mechanisms that may involve interaction with cellular proteins or DNA. The research in this area aims to identify novel anticancer agents with improved selectivity and potency (Alam, 2022).
Histone Deacetylase Inhibition
Isoxazole derivatives have been evaluated for their ability to inhibit histone deacetylases (HDACs), which are enzymes involved in chromatin remodeling and gene expression. Selective HDAC inhibitors can have therapeutic applications in diseases like Alzheimer's by modulating gene expression and protein activity. One such compound has shown potential in crossing the blood-brain barrier and ameliorating disease phenotypes in animal models (Lee et al., 2018).
Material Science Applications
Isoxazole derivatives are also of interest in materials science for the synthesis of novel polymers and monomers. For example, benzoxazine monomers containing allyl groups have been developed, exhibiting excellent thermal and mechanical properties upon polymerization. These materials are explored for high-performance applications due to their stability and robustness (Agag & Takeichi, 2003).
Enzyme Inhibition Studies
Research into isoxazole derivatives extends into biochemistry, where their role as enzyme inhibitors is studied. The inhibition of specific enzymes can provide insights into disease mechanisms and lead to the development of new therapeutic agents. Studies in this area investigate the potential of isoxazole compounds to inhibit enzymes crucial for the survival of pathogens or cancer cells, offering a pathway to novel treatments (Knecht & Löffler, 1998).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-prop-2-enyl-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-8-15-14(17)13-9-12(16-19-13)10-4-6-11(18-2)7-5-10/h3-7,13H,1,8-9H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGAWGGOQDDHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,5-trimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5555334.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide](/img/structure/B5555335.png)

![ethyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5555369.png)

![N-(rel-(3S,4R)-1-{[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-propyl-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5555386.png)

![3-{[(4-methylphenyl)sulfinyl]amino}benzoic acid](/img/structure/B5555397.png)
![N-[2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555402.png)

![7-[3-(2-methoxyphenoxy)azetidin-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5555408.png)
![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5555414.png)
![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555438.png)
![4-[(4-tert-butylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5555446.png)